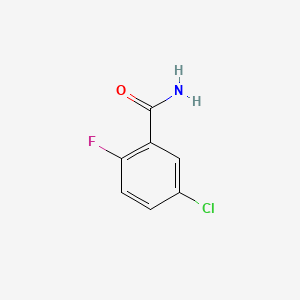

5-Chloro-2-fluorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSILFLCXIRODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378581 | |

| Record name | 5-chloro-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-57-6 | |

| Record name | 5-Chloro-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Chloro-2-fluorobenzamide

Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of 5-Chloro-2-fluorobenzamide (CAS: 261762-57-6), a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a practical framework for property evaluation. It details not only the known properties but also the rigorous, field-proven experimental protocols for their determination, explaining the scientific rationale behind each method. The guide emphasizes the critical link between a compound's physical characteristics—such as melting point, solubility, and ionization constant (pKa)—and its subsequent behavior in biological systems and formulation processes.

Compound Identification and Key Characteristics

This compound is a halogenated aromatic amide. Its structural features—a benzene ring substituted with chloro, fluoro, and carboxamide groups—confer specific chemical reactivity and physical properties that are of significant interest in synthetic and medicinal chemistry.

| Property | Value | Source |

| CAS Number | 261762-57-6 | [1][2] |

| Molecular Formula | C₇H₅ClFNO | [1][3] |

| Molecular Weight | 173.57 g/mol | [1] |

| Chemical Structure |

| |

| SMILES | c1cc(c(cc1Cl)C(=O)N)F | [1] |

| Appearance | White to off-white crystalline solid or powder | [4] |

| Purity (Typical) | ≥97% | [1][2] |

Core Physicochemical Properties: A Summary

The utility of a compound in drug development is profoundly influenced by its physicochemical profile. These properties govern everything from reaction kinetics in synthesis to absorption, distribution, metabolism, and excretion (ADME) in vivo.

| Parameter | Reported Value / Expected Behavior | Significance in Drug Development |

| Melting Point (MP) | 134-137°C | Indicates purity, crystal lattice energy, and aids in identification.[5] |

| Boiling Point (BP) | Not reported; likely to decompose at high temperatures. | Relevant for purification (distillation) of thermally stable liquids, less so for high-melting solids.[6] |

| Aqueous Solubility | Data not readily available; expected to be low. | Directly impacts bioavailability, dissolution rate, and formulation options.[7] |

| Ionization Constant (pKa) | Data not readily available; amide N-H is very weakly acidic, carbonyl oxygen is very weakly basic. | Determines the extent of ionization at physiological pH, affecting solubility, permeability, and target binding.[8][9] |

Experimental Determination of Physicochemical Properties

This section provides validated, step-by-step protocols for determining the key properties of this compound. The causality behind experimental choices is explained to ensure methodological robustness.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a new chemical entity like this compound.

Caption: Logical workflow for physicochemical characterization.

Melting Point Determination

The melting point is a fundamental property used to assess the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity, while impurities tend to depress and broaden the melting range.

Principle: The temperature range over which a solid transitions to a liquid is measured. This phase change occurs when thermal energy overcomes the intermolecular forces holding the molecules in a crystal lattice.[5]

Methodology: Capillary Method

This is the most common and reliable method for determining the melting point of a powdered solid.[10]

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, crush the crystals gently using a mortar and pestle to ensure uniform packing.[11]

-

Tap the open end of a thin-walled capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The final packed height should be 2-4 mm for optimal heat transfer.[12]

-

-

Measurement (Using a Digital Melting Point Apparatus):

-

Set a plateau temperature approximately 15-20°C below the expected melting point (expected ~134°C).

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Begin heating rapidly to the plateau temperature.

-

Once the plateau is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record T₁: The temperature at which the first drop of liquid appears.

-

Record T₂: The temperature at which the last solid crystal melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Perform the measurement in triplicate to ensure reproducibility.

-

Calibrate the thermometer of the apparatus using certified standards with known melting points.

-

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to inadequate absorption and is a major hurdle in drug formulation.

Principle: The saturation concentration of a substance in a solvent at a specific temperature is determined. For aqueous solubility, the OECD 105 guideline provides a standardized and widely accepted protocol.[13][14][15]

Methodology: Flask Method (OECD 105)

This method is suitable for substances with solubilities above 10⁻² g/L.[16]

-

Preparation:

-

Add an excess amount of this compound to a flask containing a known volume of purified water (e.g., pH 7.4 buffer to simulate physiological conditions). The excess solid is crucial to ensure saturation is achieved.

-

Seal the flask to prevent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature water bath or shaker, maintained at a specific temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached. A preliminary test can determine the required time, but 24-48 hours is common.[13]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Centrifuge or filter the aliquot (using a filter material that does not adsorb the compound) to remove any suspended microcrystals.

-

-

Quantification:

-

Accurately dilute the clarified supernatant with a suitable mobile phase.

-

Determine the concentration of this compound in the sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a set of calibration standards.

-

-

Validation:

-

Perform the experiment at least in triplicate.

-

Ensure the pH of the solution is measured before and after equilibration to check for any changes.

-

Caption: Flask Method for Solubility Determination.

Ionization Constant (pKa) Determination

The pKa value dictates the charge state of a molecule at a given pH. For a drug, this influences its ability to cross biological membranes, bind to its target, and its solubility profile.[9] Benzamides are generally considered neutral, but they possess a very weakly acidic proton on the amide nitrogen and a weakly basic carbonyl oxygen, the pKa values of which can be determined.

Principle: Potentiometric titration is a highly accurate method for pKa determination.[17] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, which is identified from the inflection point of the titration curve.[9][18]

Methodology: Potentiometric Titration

-

System Preparation:

-

Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[18]

-

Prepare a solution of this compound in an appropriate solvent. Due to low aqueous solubility, a co-solvent system (e.g., water-methanol) may be required.[8]

-

Maintain a constant ionic strength throughout the titration using a background electrolyte like 0.15 M KCl.[18]

-

-

Titration Procedure:

-

Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO₂.[18]

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

To determine an acidic pKa (amide N-H), titrate with a standardized strong base (e.g., 0.1 M KOH). To determine a basic pKa (carbonyl oxygen), first acidify the solution with a strong acid (e.g., HCl) and then titrate with the strong base.

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.

-

-

Validation:

-

Perform a minimum of three titrations for the compound to ensure reliability and calculate the average pKa and standard deviation.[18]

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Safety and Handling

While a specific, comprehensive safety profile for this compound is not widely published, data from structurally related compounds provides a basis for safe handling protocols. Related compounds are often classified as irritants.[19][20]

-

Hazard Statements (Anticipated):

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[21]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[22]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disclaimer: Users must consult the specific Safety Data Sheet (SDS) provided by their supplier for complete and accurate safety information.

References

- 1. This compound | 261762-57-6 | INDOFINE Chemical Company [indofinechemical.com]

- 2. 261762-57-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. chem-casts.com [chem-casts.com]

- 4. 5-Chloro-2-fluorobenzaldehyde, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chm.uri.edu [chm.uri.edu]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. benchchem.com [benchchem.com]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. westlab.com [westlab.com]

- 11. youtube.com [youtube.com]

- 12. southalabama.edu [southalabama.edu]

- 13. oecd.org [oecd.org]

- 14. Water Solubility | Scymaris [scymaris.com]

- 15. oecd.org [oecd.org]

- 16. filab.fr [filab.fr]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. fishersci.com [fishersci.com]

- 22. downloads.ossila.com [downloads.ossila.com]

A Comprehensive Technical Guide to 5-Chloro-2-fluorobenzamide for Advanced Research

This guide provides an in-depth technical overview of 5-Chloro-2-fluorobenzamide, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. It details the compound's structural and physical properties, outlines robust synthetic protocols, and explores its applications as a strategic building block in medicinal chemistry.

Core Identification and Molecular Structure

This compound is a halogenated aromatic amide that serves as a versatile precursor in organic synthesis. Its precise molecular architecture, featuring both chloro and fluoro substituents, offers unique electronic properties and reactivity, making it a valuable component in the design of complex molecules.

CAS Number: 261762-57-6[1][2][3][4][5]

Molecular Formula: C₇H₅ClFNO[2][3]

Structural Representation and Nomenclature

The molecular structure consists of a benzene ring substituted with a chlorine atom at position 5, a fluorine atom at position 2, and a carboxamide group at position 1. This arrangement leads to the systematic IUPAC name This compound .[3]

-

SMILES: C1=CC(=C(C=C1Cl)C(=O)N)F[6]

-

InChI: InChI=1S/C7H5ClFNO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)[6]

The presence of the electron-withdrawing fluorine atom ortho to the amide group and a chlorine atom meta to it significantly influences the molecule's reactivity and potential interactions in biological systems.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its application in synthesis and for quality control.

Physicochemical Properties

The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 173.57 g/mol | [7][2][5] |

| Melting Point | 134-137 °C | [7] |

| Appearance | White to off-white crystalline powder | - |

| Purity | Typically ≥97% | [7][8] |

| Solubility | Soluble in many organic solvents | - |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. While raw spectral data is proprietary to manufacturers, typical expected data from standard analytical techniques are described below. Spectroscopic data including NMR, HPLC, and LC-MS are available from suppliers such as BLD Pharm.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region will display complex splitting patterns due to the coupling between the protons and the fluorine atom. The two amide protons will typically appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large coupling constant (¹JCF), which is characteristic of carbon-fluorine bonds.

-

IR (Infrared) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the amide functional group, including N-H stretching vibrations (typically around 3400-3200 cm⁻¹) and a strong C=O (amide I) stretching vibration (around 1680-1640 cm⁻¹). A representative IR spectrum for a similar compound, 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide, shows these characteristic peaks.[9]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 173.57 g/mol . The isotopic pattern of the molecular ion will reveal the presence of one chlorine atom.[6]

Synthesis Methodology: A Protocol for Researchers

The synthesis of this compound is most commonly achieved through the amidation of a 5-chloro-2-fluorobenzoyl derivative. The following protocol describes a robust and scalable method starting from 5-chloro-2-fluorobenzoyl chloride. This approach is based on well-established principles of amide bond formation from acyl chlorides.

Reaction Scheme

The synthesis involves the reaction of 5-chloro-2-fluorobenzoyl chloride with ammonia.

Caption: Synthesis of this compound via nucleophilic acyl substitution.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of benzamides from their corresponding benzoyl chlorides.[10]

Materials and Reagents:

-

5-Chloro-2-fluorobenzoyl chloride

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-fluorobenzoyl chloride (1 equivalent) in dichloromethane (100 mL).

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Ammonia: Slowly add aqueous ammonia (2.5 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C. A white precipitate will form.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods outlined in Section 2.2 (NMR, IR, MS) and by melting point determination.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated organic compounds are of significant interest in medicinal chemistry due to the profound effects that halogens can have on a molecule's pharmacokinetic and pharmacodynamic properties. The presence of chlorine and fluorine in this compound makes it a valuable building block for the synthesis of novel therapeutic agents.

Role as a Pharmaceutical Intermediate

The benzamide moiety is a common feature in many biologically active compounds. The specific substitution pattern of this compound makes it an attractive precursor for the synthesis of a variety of heterocyclic systems and other complex molecules.

-

Precursor to Benzodiazepines and Other CNS Agents: Structurally related aminobenzophenones are key intermediates in the synthesis of widely used benzodiazepine drugs such as midazolam and flurazepam.[11] The synthesis of these drugs often involves the construction of a diazepine ring onto a substituted aminobenzophenone core. This compound can be envisioned as a precursor to such aminobenzophenones through further synthetic modifications.

-

Modulation of Physicochemical Properties: The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[12] The chlorine atom can also contribute to improved potency and favorable pharmacokinetic profiles.[13] Therefore, this compound represents a readily available starting material for introducing these desirable features into new drug candidates.

Logical Workflow for Drug Discovery

The utility of this compound in a drug discovery workflow is illustrated below.

Caption: Role of this compound in a typical drug discovery pipeline.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined structure and physicochemical properties, coupled with straightforward synthetic accessibility, make it a valuable tool for the creation of novel molecules with potential therapeutic applications. The strategic incorporation of both chlorine and fluorine atoms provides a platform for fine-tuning the properties of target compounds, aligning with the goals of modern medicinal chemistry.

References

- 1. 261762-57-6|this compound|BLD Pharm [bldpharm.com]

- 2. chem-casts.com [chem-casts.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound, 97+% | 261762-57-6 [chemicalbook.com]

- 5. 261762-57-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. PubChemLite - this compound (C7H5ClFNO) [pubchemlite.lcsb.uni.lu]

- 7. This compound | 261762-57-6 | INDOFINE Chemical Company [indofinechemical.com]

- 8. 261762-57-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 5-Chloro-2-fluorobenzamide: A Methodological Framework

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as an in-depth technical and methodological guide. Specific experimental data for 5-Chloro-2-fluorobenzamide is not extensively available in public literature. Therefore, this guide provides the foundational principles and detailed experimental protocols necessary for researchers to determine the solubility and stability profiles of this compound in a laboratory setting. The protocols are based on established scientific principles and regulatory guidelines.

Introduction

This compound (C₇H₅ClFNO, Molar Mass: 173.57 g/mol ) is a halogenated aromatic amide whose utility may be explored in medicinal chemistry and materials science.[1] For any compound to advance from discovery to application, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility dictates the choice of formulation and delivery systems, while stability determines its shelf-life, storage conditions, and potential degradation pathways that could impact efficacy and safety.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the solubility and stability of this compound. It moves beyond a simple listing of facts to explain the causality behind experimental choices, ensuring that the described workflows are robust and self-validating.

Part 1: Solubility Profiling

A compound's solubility is a critical parameter that influences its behavior in various experimental and formulation settings. We will explore the determination of thermodynamic solubility, which represents the true equilibrium state, in a range of common laboratory solvents.

Rationale for Solvent Selection

The choice of solvents should span a range of polarities and functionalities to build a comprehensive solubility profile. This allows for the selection of appropriate vehicles for biological assays, purification, and formulation development. A recommended starting set includes:

-

Protic Solvents: Water, Methanol, Ethanol

-

Aprotic Polar Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone

-

Nonpolar Solvents: Toluene, Dichloromethane (DCM)

-

Aqueous Buffers: pH 1.2, pH 4.5, pH 6.8 (to simulate physiological conditions)[2]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability for even poorly soluble compounds.[3][4]

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume (e.g., 1-2 mL) of the selected solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) using an orbital shaker for a predetermined period (e.g., 24 to 72 hours). A preliminary experiment should be conducted to determine the time required to reach equilibrium, which is confirmed when sequential measurements show no significant change in concentration.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Further clarify the aliquot by centrifugation (e.g., 10,000 rpm for 10 minutes) or filtration through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE).

-

Quantification: Dilute the clarified supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the concentration of the diluted sample using the analytical method and back-calculate to find the solubility in the original solvent, typically expressed in mg/mL or µg/mL.

Data Presentation: Solubility Profile

Quantitative solubility data should be summarized in a clear, tabular format.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| DMSO | 25 | ||

| Acetonitrile | 25 | ||

| Acetone | 25 | ||

| pH 1.2 Buffer | 37 | ||

| pH 6.8 Buffer | 37 |

Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Part 2: Stability Assessment & Forced Degradation

Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors. Forced degradation (or stress testing) is a critical component of this, designed to accelerate the degradation process to identify likely degradation products and establish stability-indicating analytical methods.[1][5] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[1]

The goal is to achieve a target degradation of 5-20%.[1][6] Degradation beyond this level can lead to secondary degradation, complicating the analysis.

Experimental Protocols: Forced Degradation Studies

General Procedure: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).[6] A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

-

Acid & Base Hydrolysis:

-

Methodology: Mix the stock solution with equal volumes of 1 M HCl (for acid) and 1 M NaOH (for base). Incubate the solutions at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 8, 24 hours).

-

Causality: The amide functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, which could cleave it to form 5-chloro-2-fluorobenzoic acid and ammonia.

-

Neutralization: Before analysis, neutralize the samples to prevent damage to the HPLC column (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).

-

-

Oxidative Degradation:

-

Methodology: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep the solution at room temperature, protected from light, and collect samples at various time points.

-

Causality: The aromatic ring is susceptible to oxidation, potentially leading to the formation of hydroxylated or N-oxide derivatives.

-

-

Thermal Degradation:

-

Methodology: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C). Also, store the stock solution at 60 °C. Analyze samples at set intervals (e.g., 1, 3, 7 days).

-

Causality: This assesses the intrinsic thermal stability of the molecule in both solid and solution states.

-

-

Photolytic Degradation:

-

Methodology: Expose the stock solution and solid compound to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6] A control sample should be wrapped in aluminum foil to protect it from light.

-

Causality: Halogenated aromatic compounds can be susceptible to photolytic dehalogenation.

-

Data Presentation: Summary of Forced Degradation

| Stress Condition | Parameters (Temp, Conc., Duration) | % Assay Remaining | % Degradation | No. of Degradants |

| Control | N/A | 100 | 0 | 0 |

| 1 M HCl | 60 °C, 24h | |||

| 1 M NaOH | 60 °C, 24h | |||

| 3% H₂O₂ | RT, 24h | |||

| Heat (Solid) | 80 °C, 7 days | |||

| Photolytic (ICH Q1B) | 1.2 million lux-hr |

Workflow and Putative Degradation Pathways

The overall workflow for stability testing is a systematic process of stress application followed by analysis.

Caption: Forced Degradation & Analysis Workflow.

Based on the chemical structure, a putative degradation pathway can be proposed. The primary points of susceptibility are the amide bond and the carbon-halogen bonds.

Caption: Putative Degradation Pathways.

Part 3: Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[7] HPLC is the most widely used technique for this purpose.[8]

Protocol: HPLC Method Development & Validation

The development of a robust HPLC method is a prerequisite for both solubility and stability studies.

1. Method Development:

-

Objective: To achieve baseline separation between the parent peak (this compound) and all potential degradation products generated during stress testing.

-

Column Selection: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a versatile starting point for a molecule of this polarity.[9]

-

Mobile Phase Selection: Start with a gradient of a buffered aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic modifier (e.g., Acetonitrile or Methanol). A gradient from 10% to 90% organic over 20-30 minutes is a good initial scouting run.

-

Detection: Use a UV detector. Determine the optimal wavelength by running a UV scan of the compound in the mobile phase; a wavelength near its λmax (e.g., 254 nm) is often a good choice.

-

Optimization: Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature to improve the resolution between the parent peak and any degradant peaks observed in the stressed samples.

2. Method Validation (as per ICH Q2(R1)):

Once an optimized method is established, it must be validated to prove it is fit for purpose.[10][11]

-

Specificity: Demonstrate that the method can resolve the main compound from all degradation products. This is achieved by analyzing the forced degradation samples and ensuring peak purity using a photodiode array (PDA) detector or mass spectrometry (MS).

-

Linearity: Analyze a series of at least five concentrations of the compound (e.g., 1-100 µg/mL). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[10]

-

Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known concentrations of the compound (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%.

-

Precision (Repeatability & Intermediate Precision): Assess the variability of the results from multiple injections of the same sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). The relative standard deviation (RSD) should typically be < 2%.

-

Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

-

Robustness: Deliberately make small variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) and show that the results remain reliable.[10]

Workflow for Method Development & Validation

Caption: Stability-Indicating HPLC Method Workflow.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the solubility and stability of this compound. By following these detailed protocols, researchers can generate the high-quality, reliable data essential for making informed decisions in drug discovery, chemical synthesis, and formulation development. The emphasis on understanding the causality behind experimental design and adhering to international guidelines ensures that the resulting data will be scientifically sound and fit for regulatory purposes. This methodological approach empowers researchers to thoroughly characterize novel compounds for which public data is scarce, thereby accelerating the path from laboratory to application.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. who.int [who.int]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. ijcrt.org [ijcrt.org]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. pharmasalmanac.com [pharmasalmanac.com]

- 9. pharmtech.com [pharmtech.com]

- 10. database.ich.org [database.ich.org]

- 11. altabrisagroup.com [altabrisagroup.com]

The Multifaceted Therapeutic Potential of Substituted Benzamide Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the diverse biological activities of substituted benzamide derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the mechanisms of action, structure-activity relationships (SAR), and experimental evaluation of these versatile compounds. We will delve into their applications as antipsychotic, antiemetic, anticonvulsant, anticancer, and antimicrobial agents, providing not only a theoretical framework but also practical, field-proven experimental protocols.

Introduction: The Benzamide Scaffold - A Privileged Structure in Medicinal Chemistry

The benzamide core, consisting of a benzene ring attached to an amide functional group, is a cornerstone in drug design.[1] Its ability to participate in hydrogen bonding and engage in various non-covalent interactions, combined with its synthetic tractability, has made it a "privileged scaffold" in the development of a wide array of therapeutic agents.[2][3] The versatility of the benzamide structure allows for extensive modification at both the phenyl ring and the amide nitrogen, enabling the fine-tuning of physicochemical properties and biological targets. This guide will explore the key therapeutic areas where substituted benzamides have made a significant impact.

Antipsychotic and Antiemetic Activities: Targeting Dopamine D2 Receptors

A prominent class of substituted benzamides exerts its therapeutic effects through the modulation of dopamine D2 receptors.[4] This mechanism is central to their use as both antipsychotic and antiemetic agents.

Mechanism of Action: D2 Receptor Antagonism

Substituted benzamides like amisulpride and sulpiride are selective antagonists of D2 and D3 dopamine receptors.[5] In the context of psychosis, particularly the positive symptoms of schizophrenia, the prevailing "dopamine hypothesis" suggests a hyperdopaminergic state in the mesolimbic pathway.[5] By blocking postsynaptic D2 receptors in this region, benzamide antipsychotics can attenuate the excessive dopamine signaling.[6]

The antiemetic effects of benzamides, such as metoclopramide and trimethobenzamide, also stem from D2 receptor antagonism, but in a different brain region known as the chemoreceptor trigger zone (CTZ) in the area postrema.[7][8] The CTZ is sensitive to emetogenic substances in the blood, and by blocking D2 receptors here, these drugs inhibit the signaling cascade that leads to nausea and vomiting.[8] At higher doses, some benzamides like metoclopramide also exhibit 5-HT3 receptor antagonism, contributing to their antiemetic efficacy.[9]

Structure-Activity Relationship (SAR)

The antipsychotic and antiemetic activities of substituted benzamides are highly dependent on their chemical structure. Key SAR observations include:

-

Substitution on the Benzene Ring: Electron-donating groups, such as methoxy and amino groups, are often found in active compounds. The relative positions of these substituents are crucial for receptor affinity.

-

The Amide Side Chain: The nature of the substituent on the amide nitrogen significantly influences potency and selectivity. Often, a basic nitrogen atom within a cyclic or acyclic chain is present, which is thought to interact with an acidic residue in the receptor binding pocket.[4]

| Compound | Key Structural Features | Primary Biological Activity | Receptor Affinity (Ki, nM) |

| Amisulpride | Methoxy and ethylsulfonyl groups on the benzene ring; aminopentyl side chain. | Antipsychotic | D2: ~2-3, D3: ~3-4 |

| Metoclopramide | Amino, chloro, and methoxy groups on the benzene ring; diethylaminoethyl side chain. | Antiemetic, Prokinetic | D2: ~80-100 |

| Mazapertine | Isopropoxyphenylpiperazinylmethyl group at the meta position. | Antipsychotic | D2: Potent, 5-HT1A: Potent, α1: Potent |

| Compound 4k | Cyclopropyl amide and a benzisothiazolylpiperazinylbutoxy side chain. | Antipsychotic | D2, 5-HT1A, 5-HT2A: Potent and balanced |

Experimental Protocols

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the D2 receptor.

Materials:

-

Membrane preparation from cells expressing the human D2 receptor.

-

Radioligand: [³H]Spiperone or [³H]Raclopride.

-

Non-specific binding control: Haloperidol or unlabeled spiperone.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compounds dissolved in DMSO.

-

96-well plates, glass fiber filters, scintillation vials, and scintillation fluid.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Total and Non-specific Binding: For total binding wells, add vehicle (DMSO) instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).

-

Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Anticonvulsant Activity: Modulating Neuronal Excitability

A growing body of evidence supports the potential of substituted benzamides as anticonvulsant agents.[10] Their mechanism of action in this context often involves the modulation of voltage-gated ion channels, key players in neuronal excitability.

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

Many anticonvulsant drugs exert their effects by blocking voltage-gated sodium channels (VGSCs).[11] These channels are responsible for the rising phase of the action potential, and their blockade can suppress the high-frequency, repetitive firing of neurons that is characteristic of seizures.[12] Some benzamide derivatives have been shown to interact with and inhibit VGSCs, suggesting this as a primary mechanism for their anticonvulsant activity.[10] This interaction is often state-dependent, with the compounds showing a higher affinity for the inactivated state of the channel, which is more prevalent during seizure activity.

Structure-Activity Relationship (SAR)

The anticonvulsant properties of benzamides are influenced by their structural features:

-

Aromatic Ring Substituents: The nature and position of substituents on the benzoyl moiety can modulate activity. Halogen atoms and small alkyl groups have been explored.

-

Amide Linker and Terminal Group: The linker between the benzoyl group and a terminal moiety, as well as the nature of the terminal group itself, are critical for activity.

| Compound Series | Key Structural Features | Anticonvulsant Activity |

| Ameltolide Analogues | Varies in the N-alkyl substituent and aromatic ring substitutions. | Many analogues show potent activity in the MES test, suggesting interaction with voltage-gated sodium channels. |

| Benzylamide Derivatives | Benzyl group attached to the amide nitrogen. | Some derivatives exhibit significant anticonvulsant effects in both MES and PTZ models. |

Experimental Protocols

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[13]

Materials:

-

Electroconvulsive shock generator with corneal electrodes.

-

Male mice or rats.

-

Test compounds and vehicle control.

-

Topical anesthetic (e.g., 0.5% tetracaine).

-

Saline solution.

Procedure:

-

Animal Preparation: Administer the test compound or vehicle to the animals at a predetermined time before the test.

-

Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas, followed by a drop of saline to ensure good electrical contact.[14] Place the corneal electrodes on the eyes.

-

Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[13]

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response indicates protection.

-

Data Analysis: Determine the percentage of animals protected at each dose and calculate the median effective dose (ED50).

The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.[15]

Materials:

-

Pentylenetetrazole (PTZ) solution.

-

Male mice or rats.

-

Test compounds and vehicle control.

-

Observation chambers.

Procedure:

-

Animal Preparation: Administer the test compound or vehicle to the animals.

-

PTZ Administration: After a specified time, administer a convulsive dose of PTZ (e.g., 30-85 mg/kg, intraperitoneally or subcutaneously) to induce seizures.[9]

-

Observation: Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., Racine scale).[9] The absence of generalized clonic-tonic seizures is considered protection.

-

Data Analysis: Determine the percentage of animals protected from generalized seizures at each dose and calculate the ED50.

Anticancer Activity: Targeting Histone Deacetylases and Inducing Apoptosis

Substituted benzamides have emerged as a promising class of anticancer agents, with several mechanisms of action being investigated.[15] One of the most well-studied mechanisms is the inhibition of histone deacetylases (HDACs).

Mechanism of Action: HDAC Inhibition and Beyond

HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[16] In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. Benzamide-containing HDAC inhibitors can chelate the zinc ion in the active site of HDACs, leading to their inhibition.[16] This results in histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.

Some benzamide derivatives also exert their anticancer effects through other mechanisms, such as the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.[15]

Structure-Activity Relationship (SAR)

The anticancer activity of benzamide-based HDAC inhibitors is governed by specific structural features:

-

Zinc-Binding Group: The benzamide moiety itself can act as a zinc-binding group, coordinating with the zinc ion in the HDAC active site.

-

Linker: A linker region connects the zinc-binding group to a "cap" group. The length and rigidity of the linker are important for optimal positioning within the enzyme's active site channel.

-

Cap Group: A larger, often aromatic or hydrophobic "cap" group interacts with residues at the rim of the active site, contributing to potency and isoform selectivity.[17]

| Compound | Key Structural Features | Anticancer Activity (IC50) |

| Entinostat (MS-275) | Pyridine-containing cap group, benzamide zinc-binding group. | Potent against various cancer cell lines (e.g., MCF-7, K562). |

| Compound 14d | Bis-benzamide with isobutyl side chains. | 16 nM in PCa cells. |

| Compound 38 | 2-phenylbenzimidazole core. | A549: 4.47 µg/mL, MDA-MB-231: 4.68 µg/mL, PC3: 5.50 µg/mL. |

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18]

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

96-well plates.

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity: A Renewed Interest in Benzamides

Substituted benzamides have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[2][20]

Mechanism of Action

The antimicrobial mechanisms of benzamides are diverse and can vary depending on the specific derivative and the target organism. Some proposed mechanisms include:

-

Inhibition of essential enzymes: Benzamides may inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

-

Disruption of cell membrane integrity: Some derivatives may interact with and disrupt the microbial cell membrane, leading to cell death.

Structure-Activity Relationship (SAR)

The antimicrobial SAR of benzamides is an active area of research. Key findings suggest:

-

Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate the microbial cell wall or membrane.

-

Specific Substituents: The presence of certain substituents, such as halogens or nitro groups, on the benzoyl ring can enhance antimicrobial activity.[21]

| Compound Series | Key Structural Features | Antimicrobial Activity (MIC) |

| N-Benzamide Derivatives | Varied substitutions on the amide nitrogen and benzoyl ring. | Compound 5a showed MICs of 6.25 µg/mL against B. subtilis and 3.12 µg/mL against E. coli. |

| Substituted Benzamides | Compounds 8i and 9 showed notable activity. | Active against Gram-positive and Gram-negative bacteria. |

Experimental Protocols

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains.

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

-

96-well microtiter plates.

-

Test compounds dissolved in a suitable solvent.

Procedure:

-

Prepare Inoculum: Prepare a standardized suspension of the microorganism.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (no compound) and a negative control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.

Synthesis and Characterization of Substituted Benzamides

The synthesis of substituted benzamides is typically straightforward, with several reliable methods available.

General Synthesis Protocols

This is a common and efficient method for forming amides.[22]

-

Dissolve the desired amine in a suitable solvent (e.g., dichloromethane).

-

Add an aqueous base (e.g., 10% NaOH) to create a biphasic system.

-

Cool the mixture in an ice bath.

-

Slowly add the corresponding benzoyl chloride dropwise with vigorous stirring.[23]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

-

Perform an aqueous workup to separate the organic layer, which is then dried and concentrated to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Direct condensation of a benzoic acid with an amine can be achieved using coupling agents or by activating the carboxylic acid.

-

Dissolve the benzoic acid in an anhydrous solvent (e.g., THF).

-

Add a coupling agent (e.g., carbonyldiimidazole (CDI)) and stir to form the acylimidazole intermediate.[24]

-

Add the desired amine to the reaction mixture and continue stirring until the reaction is complete.

-

Work up the reaction and purify the product as described above.

Characterization Techniques

The synthesized benzamide derivatives are typically characterized using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound by identifying the chemical environment of the protons and carbon atoms.[25]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the C=O stretch of the amide (typically around 1630-1680 cm⁻¹) and the N-H stretch (for primary and secondary amides, around 3100-3500 cm⁻¹).[26][27]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.[24]

Conclusion and Future Perspectives

Substituted benzamide derivatives represent a remarkably versatile and enduring scaffold in drug discovery. Their proven success in targeting a range of biological pathways, from neurotransmitter receptors to enzymes involved in epigenetic regulation, underscores their continued importance. The synthetic accessibility of this class of compounds allows for the rapid generation of diverse chemical libraries for screening and lead optimization. As our understanding of the molecular basis of diseases deepens, the rational design of novel substituted benzamides with enhanced potency, selectivity, and favorable pharmacokinetic profiles will undoubtedly lead to the development of new and improved therapies for a wide spectrum of human ailments. This guide provides a foundational framework for researchers to explore and harness the immense therapeutic potential of this privileged chemical structure.

References

- 1. researchgate.net [researchgate.net]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure–Activity Relationship | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]

- 7. The Pharmacological and Clinical Roles of Antiemetics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Trimethobenzamide? [synapse.patsnap.com]

- 9. Antiemetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of ameltolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Voltage gated ion channels: targets for anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Benzothiazolamines on Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 17. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [PDF] Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines | Semantic Scholar [semanticscholar.org]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. journals.co.za [journals.co.za]

- 26. researchgate.net [researchgate.net]

- 27. scispace.com [scispace.com]

The Halogenated Benzamides: A Technical Guide to a Privileged Scaffold in Drug Discovery

Introduction: From Simple Amide to Complex Medicine

The benzamide scaffold, a simple conjugate of a benzene ring and a carboxamide group, represents one of the most enduring and versatile frameworks in medicinal chemistry. Its journey from a basic chemical entity, first synthesized in the 19th century, to a cornerstone of modern therapeutics is a testament to the power of targeted chemical modification.[1] This guide provides an in-depth exploration of a crucial chapter in that story: the discovery and evolution of halogenated benzamides.

Halogenation—the strategic incorporation of fluorine, chlorine, bromine, or iodine—is a fundamental tactic in drug design, with approximately one-third of all drugs in clinical trials featuring at least one halogen atom.[2] For the benzamide class, this strategy has been transformative, unlocking new pharmacological profiles and overcoming critical developmental hurdles. We will dissect the causal logic behind the introduction of halogens, from modulating electronic properties and blocking metabolic pathways to forming specific, potency-enhancing "halogen bonds."[2][3]

This document is structured not as a rigid review but as a narrative of discovery, designed for researchers, scientists, and drug development professionals. We will move from foundational history and synthetic principles to in-depth analyses of structure-activity relationships (SAR) and conclude with detailed, field-proven experimental protocols that underscore the self-validating nature of robust scientific methodology.

Historical Context: Serendipity and the Dawn of a Therapeutic Era

The therapeutic potential of benzamides lay largely dormant until the mid-20th century. The first significant breakthrough emerged not from a direct search for benzamides, but from an effort to improve upon an existing drug.

Procainamide: A Solution to Instability During World War II, a shortage of the antiarrhythmic drug quinidine prompted a search for alternatives.[1] The local anesthetic procaine was known to have antiarrhythmic effects but was rapidly broken down by esterase enzymes in the body. The pivotal insight was to replace procaine's labile ester linkage with a more robust amide bond. The result was procainamide , a simple yet profound modification that stabilized the molecule, extended its duration of action, and delivered the first major benzamide-based therapeutic agent.[1]

Metoclopramide: Unraveling a Dual Mechanism The story of metoclopramide, a chlorinated benzamide, further highlights the role of serendipity and subsequent mechanistic investigation. Initially synthesized as part of a program to develop new antihistamines, its potent anti-emetic and prokinetic (gastrointestinal motility-enhancing) properties became its defining features.[1] It was later discovered that these effects were primarily due to its potent antagonism of dopamine D2 receptors in the chemoreceptor trigger zone of the brain.[1] The presence of the chlorine atom was a key feature that contributed to its potent activity, marking one of the early successes for a halogenated benzamide in a non-cardiovascular context.

These early discoveries established the benzamide core as a "privileged scaffold"—a molecular framework with a high propensity for binding to multiple biological targets and serving as a launchpad for diverse therapeutic agents.

The Scientific Rationale for Halogenation

The decision to introduce a halogen is a calculated one, aimed at predictably altering a molecule's properties. The unique characteristics of each halogen allow for fine-tuning of a drug candidate's profile.

-

Steric and Electronic Effects : Halogens are electron-withdrawing, which can significantly lower the pKa of nearby functional groups, altering ionization states and receptor interactions.[4] Their size (I > Br > Cl > F) provides a tool to probe the steric tolerance of a receptor's binding pocket, with larger halogens potentially creating more favorable interactions in hydrophobic pockets.[5]

-

Metabolic Blocking : A common site of metabolic attack by cytochrome P450 enzymes is an electron-rich aromatic C-H bond. Replacing this hydrogen with a halogen, particularly fluorine, creates a strong C-F bond that is resistant to oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2]

-

Lipophilicity and Permeability : Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. This effect is crucial for drugs targeting the central nervous system (CNS).[2]

-

Halogen Bonding : Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can act as halogen bond (XB) donors. A halogen bond is a highly directional, non-covalent interaction between the electropositive region on a halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or a serine hydroxyl group in a protein.[6] This specific interaction can anchor a ligand in its binding site, significantly increasing affinity and selectivity.[2][3]

Synthetic Strategies for Halogenated Benzamides

The construction of halogenated benzamides relies on robust and versatile organic chemistry reactions. The most fundamental step is the formation of the amide bond, typically followed or preceded by the introduction of the halogen atom(s).

Core Synthesis: Amide Bond Formation

The most common and historically significant method for creating the benzamide linkage is the nucleophilic acyl substitution reaction between an activated carboxylic acid derivative (like an acyl chloride) and an amine.[1] This approach is highly efficient and adaptable, allowing for the creation of a vast library of derivatives.

Introducing the Halogen

Halogen atoms can be incorporated at various stages of the synthesis:

-

Starting Material: The simplest approach is to begin with a commercially available halogenated benzoic acid or halogenated aniline.

-

Electrophilic Aromatic Substitution: Halogens can be added to the benzoyl or aniline ring using standard electrophilic halogenation reagents (e.g., N-bromosuccinimide for bromination).[7]

-

Sandmeyer Reaction: An amino group on the aromatic ring can be converted to a diazonium salt, which is then displaced by a halide (Cl, Br, I) using the corresponding copper(I) salt.[6]

Structure-Activity Relationship (SAR): A Deep Dive

The true power of halogenation is revealed through systematic SAR studies, where the type of halogen and its position on the benzamide scaffold are varied to optimize biological activity. Below, we analyze a representative case study on benzamide-based Histone Deacetylase (HDAC) inhibitors, a class of anticancer agents.[8][9]

Table 1: Representative SAR of Halogenated Benzamides as HDAC1 Inhibitors (Data synthesized from principles described in cited literature)[9]

| Compound ID | Substitution on Benzamide Ring | Target | IC₅₀ (nM) | Rationale for Change |

| Parent | None | HDAC1 | 150 | Baseline activity of the core scaffold. |

| 1a | 4-Fluoro | HDAC1 | 85 | Small, electron-withdrawing group improves binding. |

| 1b | 4-Chloro | HDAC1 | 45 | Increased size and polarizability enhances interaction. |

| 1c | 4-Bromo | HDAC1 | 52 | Further increase in size shows slightly less benefit. |

| 2a | 3-Chloro | HDAC1 | 110 | meta-substitution is less favorable than para. |

| 2b | 3,4-Dichloro | HDAC1 | 30 | Combination of electronic and steric effects at the optimal position provides a significant potency boost. |

Analysis of SAR Trends:

-

Positional Importance : For this series, substitution at the para (4-position) of the benzamide ring is clearly favored over the meta (3-position), suggesting the para-substituent interacts with a key region of the HDAC1 binding pocket.[9]

-

Halogen Identity : A clear trend of Cl > Br > F is observed at the 4-position. This indicates that the binding pocket benefits from an atom with the size and electronic properties of chlorine, which may be forming a favorable polar or halogen-bonding interaction.[5]

-

Polysubstitution : The disubstituted compound 2b shows the highest potency, demonstrating that combining favorable substitutions can have an additive or synergistic effect on binding affinity.

Case Study: Discovery of Isoform-Selective PLD2 Inhibitors

The development of isoform-selective inhibitors for the enzyme Phospholipase D (PLD) showcases a modern application of these principles. PLD has two main isoforms, PLD1 and PLD2, which are implicated in cancer cell survival and metastasis.[10][11] Selective inhibition of PLD2 is a key therapeutic goal.

Researchers at Vanderbilt University employed a "matrix library strategy" to explore the SAR of a novel N-benzamide scaffold.[10][11] They systematically varied substituents on both the benzamide portion and another aromatic ring in the molecule. Their work led to the discovery of compound 22a , a highly potent and selective PLD2 inhibitor.[11]

-

Key Finding : The introduction of a 3-fluoro substituent on a phenyl ring was critical for achieving high selectivity for PLD2 over PLD1 (75-fold selective).[11] This small but highly electronegative atom likely induces a conformational change or a specific interaction within the PLD2 active site that is not possible in the closely related PLD1 active site.

-

Outcome : The discovery of this halogenated benzamide provided researchers with a crucial chemical tool to dissect the specific biological roles of PLD2, paving the way for new anticancer therapeutic strategies.[10][11]

Experimental Protocols: A Foundation of Trustworthiness

The integrity of any discovery rests on the reproducibility of its methods. The following protocols are detailed to be self-validating systems, providing the necessary steps and controls for both synthesis and biological evaluation.

Protocol 1: General Synthesis of a 4-Chlorobenzamide Derivative

This protocol describes the synthesis of N-(2-phenylethyl)-4-chlorobenzamide, a representative halogenated benzamide.

Objective: To synthesize a target benzamide via amide coupling of 4-chlorobenzoyl chloride and 2-phenylethanamine.

Materials:

-

4-chlorobenzoyl chloride (1.1 eq)

-

2-phenylethanamine (1.0 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Methodology:

-

Reactant Setup: Dissolve 2-phenylethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask. Cool the flask to 0°C in an ice bath with continuous stirring. The TEA acts as a base to neutralize the HCl byproduct of the reaction.[1]

-

Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes. Maintaining a low temperature is critical to control the exothermic reaction.[1]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ (to remove unreacted acyl chloride and acid impurities), and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄.

-

-

Purification: Filter off the MgSO₄ and concentrate the organic solvent under reduced pressure to yield the crude product. Purify the product by recrystallization or column chromatography to obtain the pure N-(2-phenylethyl)-4-chlorobenzamide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a halogenated benzamide for a specific receptor (e.g., Dopamine D2 receptor).

Objective: To measure the ability of a test compound to compete with a known radiolabeled ligand for binding to a target receptor.

Materials:

-

Cell membranes prepared from cells expressing the target receptor (e.g., D2).

-

Radiolabeled ligand (e.g., [³H]-Spiperone) at a fixed concentration.

-

Unlabeled test compound (halogenated benzamide) at varying concentrations.

-

Unlabeled "cold" ligand (e.g., Haloperidol) at a high concentration for determining non-specific binding.

-

Assay buffer.

-

96-well microtiter plates, filter mats, scintillation counter.

Methodology:

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:[1]

-

Total Binding: Assay buffer, cell membranes, and radioligand.

-

Non-specific Binding (NSB): Assay buffer, cell membranes, radioligand, and a saturating concentration of the unlabeled "cold" ligand. This control is essential to measure the amount of radioligand that binds to components other than the target receptor.

-

Test Compound: Assay buffer, cell membranes, radioligand, and the test benzamide compound at serially diluted concentrations.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination & Separation: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat. This step separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding).

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion and Future Perspectives

The strategic halogenation of the benzamide scaffold has been a remarkably successful paradigm in drug discovery, transforming a simple chemical structure into a diverse array of potent and selective therapeutic agents. From the foundational discoveries of procainamide and metoclopramide to modern, precisely targeted inhibitors of enzymes like PLD2 and HDAC, the journey of halogenated benzamides illustrates the core principles of medicinal chemistry.

The future of this field is likely to be driven by even greater precision. The development of novel synthetic methods, including late-stage C-H functionalization and enzymatic halogenation using engineered halogenase enzymes, will allow for the synthesis of previously inaccessible analogues.[2] As our understanding of complex biological systems deepens, the rational design of halogenated benzamides, guided by computational modeling and a profound appreciation for the subtle power of the halogen bond, will continue to yield new medicines that address significant unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halogen atoms in the modern medicinal chemistry: hints for the drug design [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and biological evaluation of halogenated N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: discovery of an isoform-selective small molecule phospholipase D2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Strategic Application of 5-Chloro-2-fluorobenzamide in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Unseen Architect in Drug Design